molecular formula C22H25NO5 B4077176 N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate

N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate

Cat. No.: B4077176
M. Wt: 383.4 g/mol
InChI Key: WFBUMWHTGIAEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to certain receptors in the body, which can lead to various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate involves its ability to bind to certain receptors in the body. Specifically, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. Binding to this receptor can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to have neuroprotective effects, as well as anti-inflammatory and anti-tumor effects. It has also been found to have effects on various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate in lab experiments is its ability to bind to the sigma-1 receptor, which is involved in various cellular processes. This makes it a potentially useful tool for studying various cellular processes and for developing new treatments for diseases. However, one limitation of using this compound in lab experiments is its complex mechanism of action, which can make it difficult to study.

Future Directions

There are many potential future directions for research on N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate. One direction is to continue studying the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitters. Additionally, research could be done to develop new compounds based on the structure of this compound, which could have even greater potential for scientific research applications.

Scientific Research Applications

N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate has been studied for its potential applications in scientific research. This compound has been found to bind to certain receptors in the body, which can lead to various biochemical and physiological effects. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

oxalic acid;N-[2-(4-phenylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.C2H2O4/c1-3-14-21(15-4-2)16-17-22-20-12-10-19(11-13-20)18-8-6-5-7-9-18;3-1(4)2(5)6/h3-13H,1-2,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBUMWHTGIAEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=C(C=C1)C2=CC=CC=C2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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